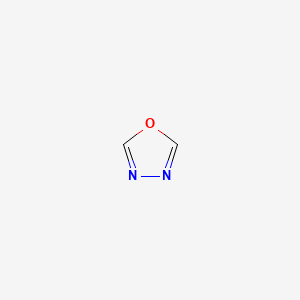
1,3,4-Oxadiazole
概要
説明
1,3,4-Oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring . It has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Synthesis Analysis
1,3,4-Oxadiazole derivatives can be synthesized in a variety of ways . One approach involves the condensation of acyl hydrazides with carboxylic acids followed by dehydrative cyclization . Another method involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base, which achieves an unexpected and highly efficient C-C bond cleavage .
Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Chemical Reactions Analysis
In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .
Physical And Chemical Properties Analysis
1,3,4-Oxadiazole is a nitrogen and oxygen-containing heterocycle . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Medicine: Anticancer Applications
1,3,4-Oxadiazoles have been studied for their potential as anticancer agents. They exhibit cytotoxicity towards malignant cells by interacting with nucleic acids, enzymes, and proteins. Structural modifications of 1,3,4-oxadiazole scaffolds have shown promising results in inhibiting growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Agriculture: Plant Protection
In agriculture, 1,3,4-oxadiazole derivatives act as plant protection agents. They display herbicidal, insecticidal, and fungicidal activities, playing a crucial role in combating diseases affecting plants caused by various pathogens .
Pharmaceutical Chemistry: Enzyme Inhibition
The 1,3,4-oxadiazole ring is used as a pharmacophore capable of binding to ligands and inhibiting enzymes. This property is leveraged in pharmaceutical chemistry to develop new drugs, especially targeting enzymes like thymidylate synthase, HDAC, topoisomerase II, and others involved in disease pathogenesis .
Material Science: Advanced Materials Development
1,3,4-Oxadiazoles are applied in the development of advanced materials, such as electroluminescent and electron-transport materials. Their unique structure makes them suitable for applications in optoelectronic devices .
Medicinal Chemistry: Antimicrobial Activity
These compounds have garnered interest in medicinal chemistry for their antimicrobial properties. The 1,3,4-oxadiazole derivatives are explored as bioisosteres for carbonyl-containing molecules and have shown activity against various strains of bacteria and fungi .
Anti-inflammatory and Analgesic Applications
1,3,4-Oxadiazoles have reported anti-inflammatory and analgesic effects. They have been tested for their efficacy in reducing inflammation and pain, with some derivatives showing significant activity at certain dosages .
作用機序
Target of Action
1,3,4-Oxadiazole and its derivatives interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . In the context of cancer treatment, 1,3,4-oxadiazole derivatives have been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of 1,3,4-Oxadiazole involves its interaction with these targets, leading to a variety of effects. For instance, in cancer treatment, 1,3,4-oxadiazole derivatives inhibit the activity of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis and cell proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA. Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription, while the inhibition of telomerase prevents the elongation of telomeres, which can lead to cellular senescence and apoptosis .
Pharmacokinetics
It is known that these compounds possess favorable physical and chemical properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules
Result of Action
The result of the action of 1,3,4-Oxadiazole and its derivatives is a broad spectrum of biological activities. In the context of cancer treatment, these compounds have been shown to exhibit cytotoxic effects against various types of cancer cells . They have also been found to exhibit antibacterial, antiviral, antifungal, and anti-inflammatory properties, among others .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASFBLJDCHBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182987 | |
| Record name | 1,3,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | 1,3,4-Oxadiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3,4-Oxadiazole | |
CAS RN |
288-99-3 | |
| Record name | 1,3,4-Oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O2F20OUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




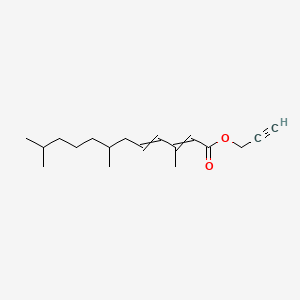
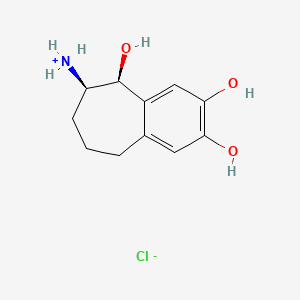
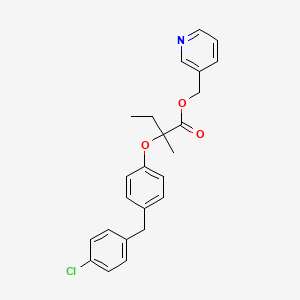
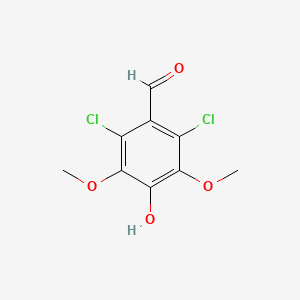
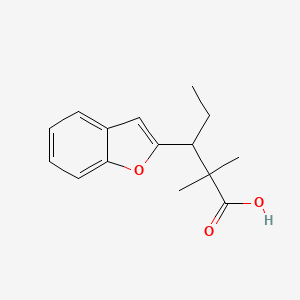

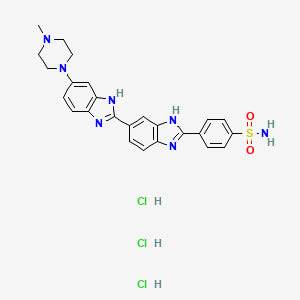
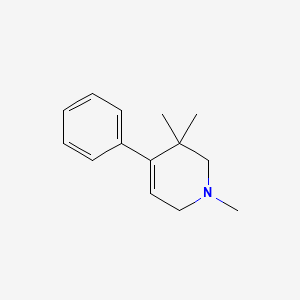
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)
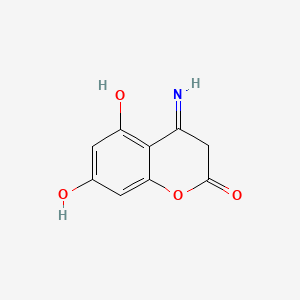

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
